六フッ化ヒ素(1-)水素 (1:1)

説明

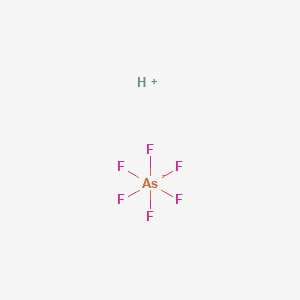

Hexafluoroarsenate(1-), hydrogen (1:1), is a chemical species that has been identified in industrial process waters, particularly in fluoride-rich environments. It is a significant component of the total arsenic present in such waters and is known for its resistance to removal by common treatment methods like iron hydroxide co-precipitation .

Synthesis Analysis

The synthesis of related fluorinated metal arsenates has been achieved under hydrothermal conditions. For instance, organically templated metal arsenates with layer structures have been synthesized and characterized, indicating the possibility of creating complex structures involving arsenate ions . Additionally, a three-dimensional inorganic-organic hybrid fluorinated-iron(III) arsenate has been reported, which was synthesized hydrothermally, demonstrating the versatility of hydrothermal synthesis in producing novel arsenate materials .

Molecular Structure Analysis

The molecular structures of fluorinated metal arsenates have been extensively studied using techniques such as single-crystal X-ray diffraction, magnetic susceptibility, Mössbauer spectroscopy, and NMR spectroscopy. These studies reveal that the structures consist of infinite chains and layers formed by metal ions and arsenate tetrahedra, with organic cations often playing a role in the overall framework stability .

Chemical Reactions Analysis

While specific chemical reactions of hexafluoroarsenate(1-), hydrogen (1:1), are not detailed in the provided papers, the related compounds exhibit interesting magnetic properties and resistance to certain environmental remediation techniques. For example, the presence of Fe(III) in the fluorinated metal arsenates contributes to their magnetic properties, as indicated by isotropic ESR spectra and antiferromagnetic ordering at low temperatures .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexafluoroarsenate(1-), hydrogen (1:1), and related compounds are complex. The determination of hexafluoroarsenate in waters has been achieved using anion-exchange chromatography coupled to inductively coupled plasma-mass spectrometry, which underscores the compound's stability and the need for specific analytical methods to detect it . The local structure of hydrous ferric arsenate, a related compound, has been probed using multiple scattering analysis, DFT calculations, and vibrational spectroscopy, revealing insights into the coordination numbers and atomic distances within these materials .

科学的研究の応用

工業化学合成

六フッ化ヒ素(1-)水素: は、複雑な化学化合物の合成に使用されます。 その反応性は、さまざまな分子骨格にヒ素を導入するために利用されており、これは新素材や化学物質の開発に不可欠となる可能性があります .

医薬品研究

医薬品研究では、六フッ化ヒ素(1-)水素は、ヒ素系薬剤の合成について研究されています。 その潜在的な用途には、特定の種類の癌の治療のための化合物の開発が含まれ、ヒ素化合物は有効性が示されています .

環境修復

この化合物は、環境修復プロセスにおける使用について調査されています。 有機物や金属に対する強い親和性を利用して、汚染された場所から有毒物質を除去し、産業廃棄物の浄化に役立ちます .

分析化学

六フッ化ヒ素(1-)水素: は、さまざまな物質の検出と定量のための試薬として、分析化学で役割を果たします。 そのユニークな特性により、複雑な混合物の分析で高感度と特異性を実現できます .

エネルギー貯蔵システム

エネルギー貯蔵システムの研究では、バッテリー技術における六フッ化ヒ素(1-)水素の使用が検討されています。 その電気化学的特性は、より高いエネルギー密度と向上した性能を備えたバッテリーの開発に貢献する可能性があります .

材料科学

材料科学では、六フッ化ヒ素(1-)水素は、材料の特性を変更するために使用され、熱安定性や電気伝導率の向上などが挙げられます。 これは、さまざまな産業用途向けの特殊材料の製造における進歩につながる可能性があります .

Safety and Hazards

“Arsenate(1-), hexafluoro-, hydrogen (1:1)” may cause cancer and is toxic if swallowed or inhaled . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored locked up and in a well-ventilated place .

特性

IUPAC Name |

hexafluoroarsenic(1-);hydron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6/c2-1(3,4,5,6)7/q-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENAVJHBLNXNHN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].F[As-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884956 | |

| Record name | Arsenate(1-), hexafluoro-, hydrogen (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.9200 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17068-85-8 | |

| Record name | Arsenate(1-), hexafluoro-, hydrogen (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17068-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenate(1-), hexafluoro-, hydrogen (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017068858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenate(1-), hexafluoro-, hydrogen (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenate(1-), hexafluoro-, hydrogen (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)

![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)